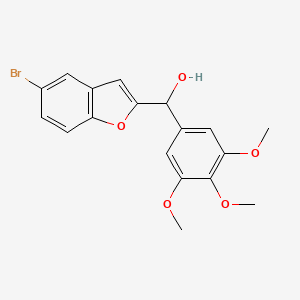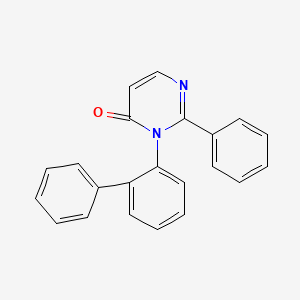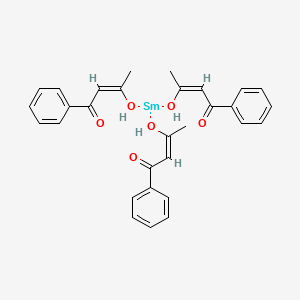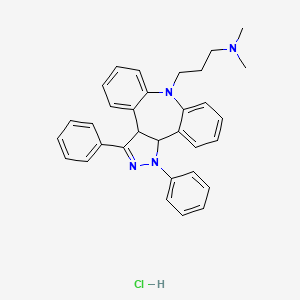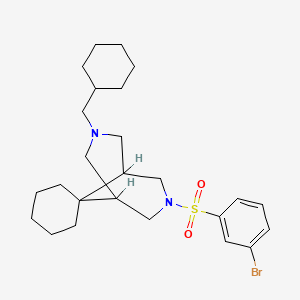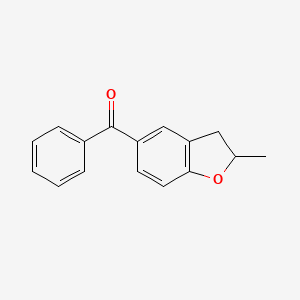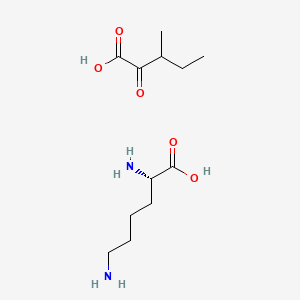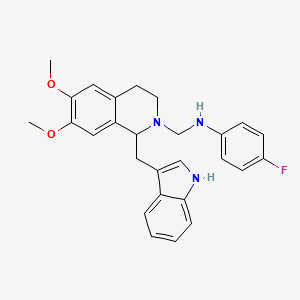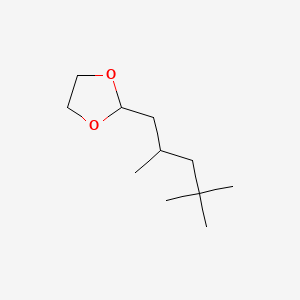
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a 2,4,4-trimethylpentyl group attached to the dioxolane ring. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. Industrial production methods often employ continuous flow reactors to optimize yield and purity. The reaction conditions usually include temperatures ranging from 60°C to 100°C and the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
Análisis De Reacciones Químicas
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxolane ring is opened, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. .
Aplicaciones Científicas De Investigación
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(2,4,4-trimethylpentyl)-1,3-dioxolane involves its ability to form stable cyclic structures, which can interact with various molecular targets. In drug delivery systems, it acts by encapsulating the drug molecules, thereby enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to improved drug delivery and efficacy .
Comparación Con Compuestos Similares
2-(2,4,4-Trimethylpentyl)-1,3-dioxolane can be compared with other similar compounds such as:
Bis(2,4,4-trimethylpentyl)phosphinic acid: Used as a metal extractant in hydrometallurgy.
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid: Known for its use in the selective extraction of actinides.
Bis(2,4,4-trimethylpentyl)monothiophosphinic acid: Utilized in the separation of metals in industrial processes. The uniqueness of this compound lies in its ability to form stable cyclic structures, making it highly valuable in applications requiring stability and reactivity
Propiedades
Número CAS |
94108-08-4 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-(2,4,4-trimethylpentyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(8-11(2,3)4)7-10-12-5-6-13-10/h9-10H,5-8H2,1-4H3 |
Clave InChI |
AUTULYGUYGPRMN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1OCCO1)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


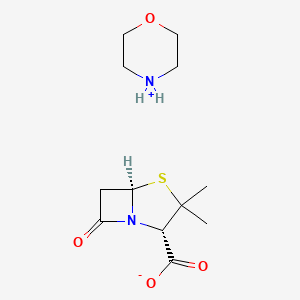
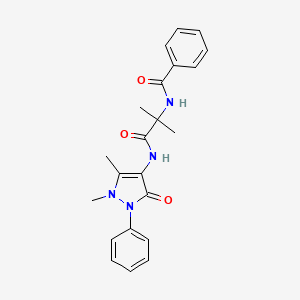
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
